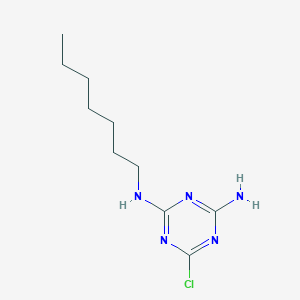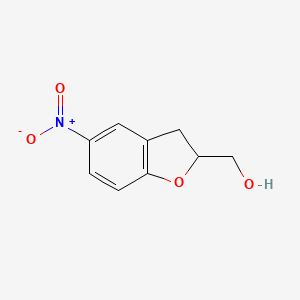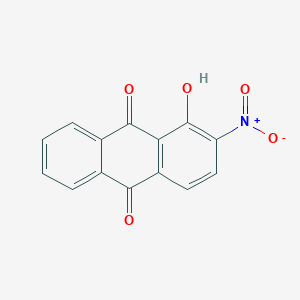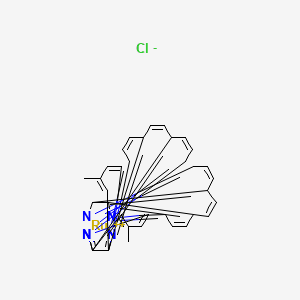![molecular formula C11H9ClN2O B13131966 (6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)
(6-Chloro-[3,3'-bipyridin]-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-[3,3’-bipyridin]-5-yl)methanol is a chemical compound that belongs to the class of bipyridines Bipyridines are known for their versatile applications in various fields, including chemistry, biology, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-[3,3’-bipyridin]-5-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-chloro-3,3’-bipyridine.
Functional Group Introduction:
Reaction Conditions: The reaction conditions may vary depending on the chosen synthetic route. Common conditions include the use of solvents like ethanol or methanol, catalysts such as palladium or nickel, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of (6-Chloro-[3,3’-bipyridin]-5-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(6-Chloro-[3,3’-bipyridin]-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chloro substituent can be reduced to form the corresponding bipyridine without the chloro group.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dechlorinated bipyridine.
Substitution: Bipyridine derivatives with various functional groups.
科学研究应用
(6-Chloro-[3,3’-bipyridin]-5-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of (6-Chloro-[3,3’-bipyridin]-5-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The chloro and methanol groups play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(6-Chloro-3-pyridyl)methylamine: A related compound with a similar chloro substituent but different functional group.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another compound with a chloro substituent and a complex structure.
Uniqueness
(6-Chloro-[3,3’-bipyridin]-5-yl)methanol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H9ClN2O |
|---|---|
分子量 |
220.65 g/mol |
IUPAC 名称 |
(2-chloro-5-pyridin-3-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-10(7-15)4-9(6-14-11)8-2-1-3-13-5-8/h1-6,15H,7H2 |
InChI 键 |
UHCRGLUKMSKAIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)







![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)



